molecular formula C12H15N3 B2597880 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-14-6

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B2597880
CAS No.: 866018-14-6
M. Wt: 201.273
InChI Key: JZRXTYNNCIGXPH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline ( 866018-14-6) is a versatile tetrahydropyrazoloquinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-containing fused heterocycles known for their diverse biological activities. Recent scientific investigations highlight its potential in oncology research, as closely related pyrazolo[1,5-a]quinazoline analogs have demonstrated potent in vitro antitumor activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in human cancer cell lines, including liver (HepG-2) and breast (MCF-7) carcinomas . Furthermore, emerging studies indicate that the pyrazolo[1,5-a]quinazoline scaffold exhibits notable anti-inflammatory properties. Research suggests that certain derivatives act by inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and may function as potential ligands for mitogen-activated protein kinases (MAPKs), including JNK3, p38α, and ERK2, which are critical targets in inflammatory signaling pathways . The structural framework of this compound is part of the broader quinazoline family, which is recognized as a privileged structure in pharmacology and is found in numerous biologically active alkaloids and therapeutic agents . Provided for research purposes only, this compound is a valuable building block for chemical synthesis and a candidate for further pharmacological evaluation in the development of novel anticancer and anti-inflammatory therapeutics. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXTYNNCIGXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CCCC3)C(=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrazole with an appropriate quinazoline derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various tetrahydropyrazolo derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15N3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 866018-14-6

The compound features a unique pyrazoloquinazoline framework that is pivotal for its biological activity. The structural characteristics allow for various substitutions, enhancing its potential as a therapeutic agent.

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer properties of quinazoline derivatives, including 2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline. The compound has shown promising results against various cancer cell lines through mechanisms such as:

  • Inhibition of Tyrosine Kinases : Quinazolines are known to inhibit receptor tyrosine kinases involved in cancer progression. This mechanism is crucial for targeting cancers like breast and prostate cancer .
  • Poly ADP-ribose Polymerase Inhibition : Compounds similar to this structure have been identified as effective PARP inhibitors, which are vital in treating breast cancer and other malignancies .

Anti-Viral Properties

The compound exhibits significant anti-viral activity against several viruses. Research indicates that derivatives can inhibit viral replication effectively:

  • Influenza Virus : Certain quinazoline derivatives have demonstrated high activity against influenza viruses with IC50 values below 10 μM .
  • Hepatitis C Virus : The compound has been shown to inhibit HCV NS3-4A protease significantly, highlighting its potential in treating viral infections .

Anti-Inflammatory Effects

Quinazolines are recognized for their anti-inflammatory properties. The specific derivative has been studied for its ability to reduce inflammation markers and provide relief in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism may involve modulating neurotransmitter levels and reducing oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Alagarsamy et al., 2018Anti-Viral ActivityDemonstrated effective inhibition of viral replication in vitro with low cytotoxicity.
Karaman et al., 2008Anti-Cancer ActivityIdentified as a potent inhibitor of cancer cell proliferation; effective against breast cancer cell lines.
Mishra et al., 2020NeuroprotectionShowed potential in reducing neuronal cell death in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Key Findings :

  • Methylthio groups (e.g., in compound 2 from ) enhance lipophilicity, improving membrane permeability for antimicrobial activity .
  • Saturated cores (as in 2,5-dimethyltetrahydropyrazoloquinazoline) reduce metabolic degradation compared to fully aromatic analogs .

Biological Activity

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates both pyrazole and quinazoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₅N₃
  • CAS Number : 866018-14-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may function as an enzyme inhibitor by binding to active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction and interference with metabolic processes .

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Quinazoline derivatives have shown activity against various bacterial strains and fungi. The presence of specific substituents on the quinazoline ring can enhance these properties .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with quinazoline derivatives. Inhibitors targeting cyclooxygenase (COX) enzymes have been developed from similar structures. For example:

  • Research Findings : A series of compounds derived from quinazoline exhibited selective COX-2 inhibition with significant anti-inflammatory effects . This suggests that this compound may possess similar anti-inflammatory properties.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
4,5-DihydroquinazolinoneAnticancer
2-(4-chlorophenyl)-quinazolinoneAntimicrobial
Benzothiazole-linked quinazolinone hybridsCOX inhibition
Quinazolines with various substituentsDiverse biological activities

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the regioselective synthesis of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline derivatives?

  • Methodological Answer : Regioselectivity in pyrazoloquinazoline synthesis can be controlled via solvent choice, catalyst selection, and reaction temperature. For example, water-mediated copper-catalyzed cascade reactions (e.g., using CeCl₃·7H₂O) achieve high regioselectivity by stabilizing intermediates . Intramolecular Friedel-Crafts reactions with aerobic oxidation are also effective, as demonstrated in pyrazolo[1,5-a]quinoline syntheses . Analytical validation via ¹H/¹³C NMR and FT-IR ensures structural fidelity .

Q. Which spectroscopic techniques are most reliable for characterizing pyrazoloquinazoline derivatives?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. Mass spectrometry (ESI-MS) validates molecular weights, while FT-IR identifies functional groups like carbonyls or amines. For example, ¹H NMR peaks at δ 5.99–8.76 ppm in DMSO-d₆/CDCl₃ distinguish aromatic protons in pyrazoloquinazoline cores . Elemental analysis (±0.4% tolerance) confirms purity .

Q. How can researchers design efficient one-pot syntheses for pyrazoloquinazoline scaffolds?

  • Methodological Answer : One-pot strategies minimize intermediates and improve yields. A proven approach involves sequential cyclization and oxidation:

React hydrazines with α,β-enones to form pyrazole intermediates .

Use Friedel-Crafts alkylation or copper-catalyzed coupling to construct the quinazoline ring .
Solvent systems like DMF/water or THF enhance reaction homogeneity, while catalysts like CeCl₃·7H₂O improve efficiency (e.g., 75% yield at 30 mol%) .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency data for pyrazoloquinazoline synthesis?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., CeCl₃·7H₂O vs. p-TsOH) often stem from solvent polarity, temperature, or substrate steric effects. For example:

Catalyst (30 mol%)Yield (%)
CeCl₃·7H₂O75
p-TsOH70
AcOH44
  • To resolve contradictions:
  • Use factorial design (e.g., varying catalyst loading/temperature) to isolate variables .
  • Compare activation energies via DFT calculations or kinetic studies .

Q. How can molecular docking studies predict the bioactivity of 2,5-dimethyltetrahydropyrazoloquinazolines?

  • Methodological Answer : Docking against target proteins (e.g., COVID-19 main protease) involves:

Optimizing ligand 3D structures (DFT-minimized geometries).

Grid parameterization of the active site (AutoDock Vina).

Scoring binding affinities (ΔG values).
For pyrazoloquinazolines, substituents like nitro or methoxy groups enhance hydrogen bonding with protease residues (e.g., His41/Cys145), as shown in studies with binding energies ≤−7.5 kcal/mol .

Q. What experimental frameworks validate the biological activity of pyrazoloquinazoline derivatives?

  • Methodological Answer : A tiered approach is recommended:

  • In vitro assays : Electrophysiological studies (e.g., GABAₐ receptor modulation via patch-clamp) .
  • In silico screening : ADMET prediction (SwissADME) to prioritize low-toxicity candidates.
  • In vivo models : Dose-response studies in rodents for pharmacokinetics.
    Ensure purity (>95%) via HPLC and confirm target engagement with radioligand binding assays .

Q. How do steric and electronic effects influence the reactivity of pyrazoloquinazoline intermediates?

  • Methodological Answer : Steric hindrance from methyl groups (e.g., 2,5-dimethyl substitution) slows nucleophilic attacks but stabilizes intermediates via hyperconjugation. Electronic effects from electron-withdrawing groups (e.g., NO₂) enhance electrophilic aromatic substitution rates. Computational tools (COMSOL Multiphysics) model these effects by simulating charge distribution and transition states .

Methodological Notes

  • Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) and access controls to secure spectral/biological data .
  • Ethical Compliance : Adhere to chemical hygiene plans (e.g., 100% safety exam compliance) for hazardous reagents like POCl₃ .

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